Mucobromic acid
Overview
Description
Mucobromic acid is an organic compound characterized by the presence of dibrominated alkene with aldehyde and carboxylic acid functional groups. It easily tautomerizes to a furanone hemiacetal form. This compound, along with its analogous mucochloric acid, forms the group of known mucohalic acids .
Mechanism of Action
Target of Action
Mucobromic acid is an organic compound that consists of a dibrominated alkene with aldehyde and carboxylic acid functional groups . It easily tautomerizes to a furanone hemiacetal form
Mode of Action
The mode of action of this compound involves a conjugate addition / elimination of the alkene–aldehyde part of the structure . Hydrolysis under basic conditions of either the chloro or bromo compound involves substitution of the halide adjacent to the acid . The resulting mucoxyhalic acids exist as a mixture of keto and enol forms .
Biochemical Pathways
The reaction of this compound occurs via a conjugate addition / elimination of the alkene–aldehyde part of the structure .
Pharmacokinetics
Its molecular weight is 257865 g·mol −1 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that mucohalic acids, including this compound, have the ability to alkylate certain dna bases, specifically guanosine, adenosine, and cytosine .
Action Environment
It is known that this compound is a white solid with a melting point of 122 to 124 °c , which may influence its stability in different environments.
Biochemical Analysis
Cellular Effects
Given its ability to alkylate DNA bases , it may influence cell function by affecting DNA synthesis and repair processes. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to alkylate DNA bases suggests that it may interact with biomolecules at the molecular level . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mucobromic acid can be synthesized by the bromination of furfural via an oxidation and decarboxylation process. The reaction involves the addition of bromine to furfural in the presence of water, followed by boiling and distillation to remove excess bromine. The reaction mixture is then evaporated to dryness under reduced pressure, and the solid residue is purified by recrystallization from boiling water .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale bromination of furfural, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Mucobromic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride to give the lactone.
Conjugate Addition/Elimination: The reaction occurs via a conjugate addition and elimination of the alkene-aldehyde part of the structure.
Common Reagents and Conditions:
Sodium Borohydride: Used for the reduction of this compound to lactone.
Basic Conditions: Employed for hydrolysis reactions.
Major Products:
Lactone: Formed from the reduction of this compound.
Mucoxyhalic Acids: Result from hydrolysis under basic conditions.
Scientific Research Applications
Mucobromic acid serves as a highly functionalized starting material for the selective synthesis of various substituted 2(5H)-furanone derivatives, sulfur- or nitrogen-containing heterocycles, and stereodefined acyclic unsaturated dihalogenated compounds. These derivatives exhibit diverse biological activities, including anti-inflammatory and cytotoxic properties against human cancer cell lines . Additionally, this compound is used in the preparation of agrochemically important substances .
Comparison with Similar Compounds
Mucochloric Acid: Contains chlorine atoms instead of bromine.
Dibromomalealdehydic Acid: Another name for mucobromic acid.
Properties
IUPAC Name |
(Z)-2,3-dibromo-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYEGJDGNOYJX-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(\C(=O)O)/Br)/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883397 | |
Record name | Mucobromic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-11-9 | |
Record name | Mucobromic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mucobromic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mucobromic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenoic acid, 2,3-dibromo-4-oxo-, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mucobromic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mucobromic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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